Slk/stk10-IN-1 is a potent dual inhibitor targeting SLK (STE20-like kinase) and STK10 (serine/threonine kinase 10), both of which are serine/threonine kinases involved in critical cellular processes such as cell migration, proliferation, and the regulation of the ezrin/radixin/moesin family of proteins. These kinases share similar ATP-binding sites, differing by only one amino acid, which presents a unique opportunity for selective inhibition. The compound has shown nanomolar potency and good selectivity against off-targets in various assays, making it a significant candidate for further research in cancer therapeutics and cellular signaling pathways .
The development of Slk/stk10-IN-1 emerged from a series of structure-activity relationship studies aimed at optimizing dual inhibitors of SLK and STK10. Initial compounds were identified through high-throughput screening and subsequent optimization led to the discovery of this specific compound, which demonstrated enhanced binding affinity and selectivity .
Slk/stk10-IN-1 is classified as a small-molecule kinase inhibitor. Its chemical structure features an anilino-quinoline scaffold, which is common among many kinase inhibitors. The compound's IUPAC name is 3-(3-chloroanilino)-4-(2-methoxyphenyl)pyrrole-2,5-dione, and its molecular formula is C17H13ClN2O3 .
The synthesis of Slk/stk10-IN-1 typically involves multi-step organic reactions, including the formation of the pyrrole core and subsequent functionalization at specific positions to enhance selectivity and potency. The synthetic route often employs techniques such as:
The synthesis process requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and composition of the final product .
Slk/stk10-IN-1's molecular structure features a pyrrole ring with various substituents that contribute to its biological activity. Key structural components include:
The molecular weight of Slk/stk10-IN-1 is approximately 328.75 g/mol, with a solubility profile indicating good solubility in dimethyl sulfoxide at concentrations up to 80 mg/mL .
Slk/stk10-IN-1 primarily functions through competitive inhibition at the ATP-binding site of SLK and STK10. The compound's binding interactions include:
Co-crystallization studies have provided insights into the specific interactions between Slk/stk10-IN-1 and its target kinases, revealing a consistent binding mode across both SLK and STK10 .
The mechanism of action for Slk/stk10-IN-1 involves the inhibition of SLK and STK10 activity through competitive binding to their ATP-binding sites. This inhibition leads to:
In vitro assays have demonstrated that Slk/stk10-IN-1 effectively reduces cellular activity associated with these kinases, showcasing its potential therapeutic effects in cancer models .
Key physical properties include:
Relevant chemical properties include:
Slk/stk10-IN-1 has potential applications in various scientific fields, particularly in cancer research where SLK and STK10 are implicated in tumor progression and metastasis. Its ability to selectively inhibit these kinases makes it a valuable tool for studying their biological roles and could lead to new therapeutic strategies against cancers that exhibit dysregulated SLK or STK10 activity .
CAS No.: 15302-16-6
CAS No.: 158182-18-4
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 53905-12-7